molecular formula C16H12F2N2O3 B2747858 3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922027-07-4

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2747858
CAS RN: 922027-07-4
M. Wt: 318.28
InChI Key: VTHKBXXLBASAAX-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of oxazepines and has been found to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis of Fluorinated Heterocycles : Research on the synthesis of fluorinated heterocycles, including benzoxazepines, highlights the unique electrophilic reactivity provided by the presence of fluorine atoms. This property facilitates nucleophilic vinylic substitution reactions, leading to the formation of various fluorinated heterocyclic compounds with potential applications in medicinal chemistry and drug design (Meiresonne et al., 2015).

  • Novel Benzo[1,5]oxazepin Compounds : The synthesis of novel benzo[1,5]oxazepin-4-one skeleton compounds from difluorinated precursors underlines the interest in developing new molecular scaffolds for therapeutic applications. This work contributes to constructing molecular libraries aimed at therapeutic use, showcasing the potential of such compounds in drug discovery (Wang et al., 2008).

Biological Activity and Applications

  • Antimicrobial Agents : The development of antimicrobial agents from fluorinated benzothiazoles, where fluorine substitution plays a critical role in enhancing biological activity, suggests that similarly structured compounds like the one may possess valuable antimicrobial properties. These agents show promise against various bacterial and fungal strains, indicating the potential of fluorinated compounds in addressing microbial resistance (Hutchinson et al., 2001).

Potential Therapeutic Applications

  • Energetic Molecular Solids : The formation of molecular solids involving strong hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in compounds containing fluorinated moieties, points to the significance of such structures in creating materials with specific physical properties. These materials could find applications in drug delivery systems and material science (Wang et al., 2014).

properties

IUPAC Name

3,4-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-12-3-1-9(7-13(12)18)15(21)20-10-2-4-14-11(8-10)16(22)19-5-6-23-14/h1-4,7-8H,5-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHKBXXLBASAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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